molecular formula C13H17N3 B1326643 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole CAS No. 1035841-11-2

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole

Cat. No.: B1326643
CAS No.: 1035841-11-2
M. Wt: 215.29 g/mol
InChI Key: RMMWWJVDMGWUCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and biological context.

Biological Activity

4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

The synthesis of this compound typically involves the cyclization of 4,5-dimethyl-1,2-phenylenediamine with 2-pyrrolidinone. This reaction often requires a dehydrating agent under controlled conditions to facilitate the formation of the benzimidazole ring. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxideAcidic conditionsN-oxides
ReductionLithium aluminum hydrideAnhydrous etherReduced derivatives
SubstitutionAlkyl halidesBase (e.g., NaH)Substituted derivatives

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. For example, in tests involving A549 lung adenocarcinoma cells, this compound showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)15Apoptosis induction
MCF7 (breast cancer)20Cell cycle arrest

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory potential by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests a possible therapeutic role in treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, leading to altered activity and subsequent biological responses. The exact pathways remain under investigation but are believed to involve modulation of signaling cascades linked to cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in MDPI demonstrated that derivatives of benzimidazole, including this compound, displayed significant antimicrobial activity against resistant strains of bacteria .
  • Anticancer Research : In a comparative analysis involving multiple compounds, it was found that this benzimidazole derivative exhibited superior anticancer activity against A549 cells with an IC50 value significantly lower than that of many known anticancer drugs .
  • Inflammation Inhibition : Research indicated that the compound effectively reduced levels of inflammatory markers in vitro, suggesting its potential utility in managing chronic inflammatory conditions .

Properties

IUPAC Name

4,5-dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-8-5-6-10-12(9(8)2)16-13(15-10)11-4-3-7-14-11/h5-6,11,14H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMWWJVDMGWUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C3CCCN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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